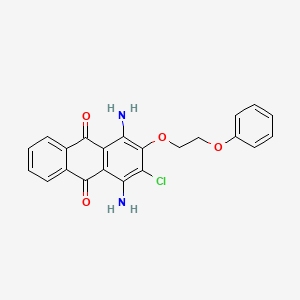
9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-: is a complex organic compound with significant applications in various fields It is a derivative of anthracenedione, characterized by the presence of amino, chloro, and phenoxyethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- typically involves multiple steps, starting from anthracenedione derivatives. The introduction of amino groups at positions 1 and 4, along with the chloro and phenoxyethoxy groups, requires specific reagents and conditions. Common reagents include chlorinating agents, amines, and phenoxyethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The presence of amino and chloro groups allows for various substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anthracenedione compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in textile and material industries.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound can target rapidly dividing cancer cells.
Comparación Con Compuestos Similares
- 1,4-Diaminoanthraquinone
- 1,4-Diamino-2-methoxyanthraquinone
- 1,4-Diamino-2-chloroanthraquinone
Comparison: Compared to these similar compounds, 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- is unique due to the presence of the phenoxyethoxy group
Propiedades
Número CAS |
41312-86-1 |
|---|---|
Fórmula molecular |
C22H17ClN2O4 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
1,4-diamino-2-chloro-3-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-17-18(24)15-16(21(27)14-9-5-4-8-13(14)20(15)26)19(25)22(17)29-11-10-28-12-6-2-1-3-7-12/h1-9H,10-11,24-25H2 |
Clave InChI |
ZRPSVURUZDPMCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



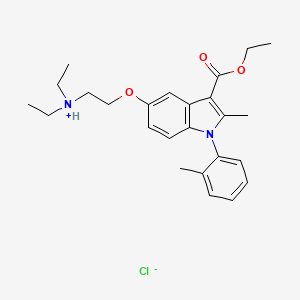
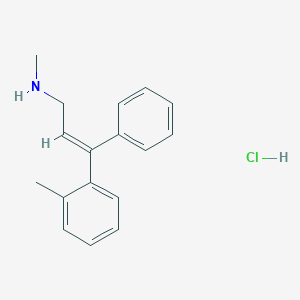
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
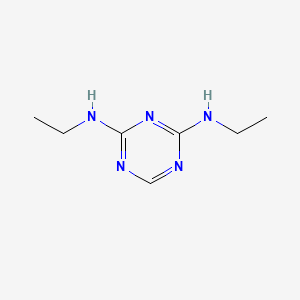
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
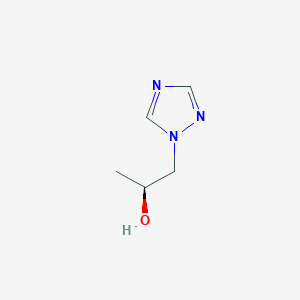
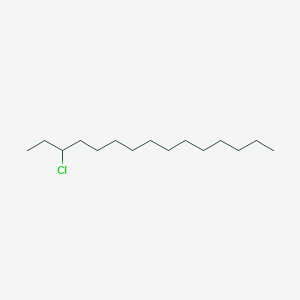
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
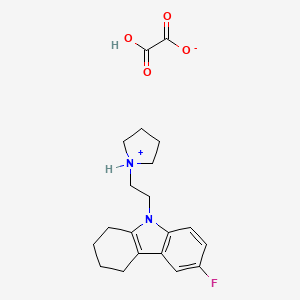
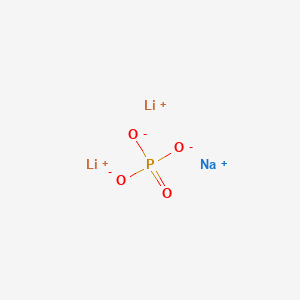
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
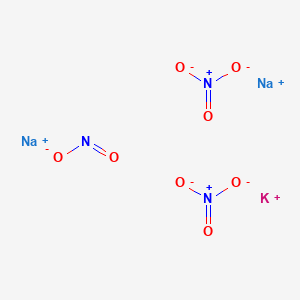
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
